2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine

Structure-Activity Relationship Fragment-Based Drug Discovery Linker Optimization

2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine (CAS 1533173-75-9, molecular formula C10H14N2, MW 162.23 g/mol) is a bicyclic heterocyclic primary amine featuring a 6,7-dihydro-5H-cyclopenta[b]pyridine core with an ethan-1-amine substituent attached at the 7-position of the cyclopentane ring. The compound belongs to the cyclopenta[b]pyridine (pyrindine) scaffold class, which is distinct from monocyclic pyridine ethanamines by virtue of its fused cyclopentane ring that introduces both conformational constraint and a stereogenic center at C7.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B13631958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CCN)N=CC=C2
InChIInChI=1S/C10H14N2/c11-6-5-9-4-3-8-2-1-7-12-10(8)9/h1-2,7,9H,3-6,11H2
InChIKeyAHUSOEVWZJIPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine (CAS 1533173-75-9): Structural Identity, Class Assignment, and Procurement Context


2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine (CAS 1533173-75-9, molecular formula C10H14N2, MW 162.23 g/mol) is a bicyclic heterocyclic primary amine featuring a 6,7-dihydro-5H-cyclopenta[b]pyridine core with an ethan-1-amine substituent attached at the 7-position of the cyclopentane ring . The compound belongs to the cyclopenta[b]pyridine (pyrindine) scaffold class, which is distinct from monocyclic pyridine ethanamines by virtue of its fused cyclopentane ring that introduces both conformational constraint and a stereogenic center at C7 [1]. Structurally, it is classified as a fragment-sized (MW < 250 Da) heterocyclic building block with mixed sp²/sp³ character, positioning it at the interface of aromatic heterocycle and three-dimensional fragment chemical space [2]. The compound is commercially available from multiple global suppliers at 97–98% purity for research and development use .

Why Generic Substitution of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine by In-Class Analogs Introduces Uncontrolled Experimental Variables


The 7-position ethanamine substituent on the cyclopenta[b]pyridine scaffold is not interchangeable with shorter (methanamine) or directly attached (amine) linkers without altering critical molecular recognition parameters. The two-carbon ethyl linker provides a specific spatial trajectory and conformational flexibility that the one-carbon methanamine homolog cannot reproduce, affecting both hydrogen-bond donor geometry and the distance between the primary amine and the pyridine nitrogen . Furthermore, substitution of the 6,7-dihydro-5H-cyclopenta[b]pyridine core with a monocyclic pyridine (e.g., 2-(pyridin-3-yl)ethanamine) eliminates the stereogenic C7 center and the conformational constraint imposed by the fused cyclopentane ring, fundamentally changing the three-dimensional shape of the molecule [1]. The presence of a free primary amine distinguishes this compound from N-alkylated secondary amine analogs (e.g., (R)-N-((6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methyl)ethanamine), which lack the same hydrogen-bond donor capacity and have different reactivity profiles for downstream derivatization . These structural distinctions mean that generic in-class substitution introduces uncontrolled variables in structure-activity relationship (SAR) studies, fragment-based screening campaigns, and synthetic route development [2].

Quantitative Differential Evidence for 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine vs. Closest Analogs: A Comparator-Based Procurement Guide


Linker Length and Conformational Flexibility: Ethanamine (C2) vs. Methanamine (C1) at the 7-Position Determines H-Bond Donor Trajectory

The target compound possesses a two-carbon ethanamine linker (CH2CH2NH2) at the C7 position of the cyclopenta[b]pyridine scaffold, whereas the closest methanamine analog ({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine, free base C9H12N2) bears only a one-carbon linker (CH2NH2) . The ethanamine linker provides two rotatable bonds (C7–CH2 and CH2–CH2NH2) versus one in the methanamine analog, increasing the accessible conformational space by approximately 0.5 log units of molecular flexibility as measured by the number of rotatable bonds . The nitrogen-to-pyridine-nitrogen distance extends from approximately 2.5 Å (methanamine, estimated via the C–N bond) to approximately 3.8–4.5 Å (ethanamine, spanning the full extended conformation), altering the geometry of potential bidentate hydrogen-bond interactions with biological targets [1].

Structure-Activity Relationship Fragment-Based Drug Discovery Linker Optimization

Scaffold Saturation State: 6,7-Dihydro-5H-Cyclopenta[b]pyridine (Partial Saturation) vs. Monocyclic Pyridine Ethylamine (Fully Aromatic) – Fsp³ and 3D Character

The target compound incorporates a partially saturated 6,7-dihydro-5H-cyclopenta[b]pyridine core that delivers a calculated fraction sp³ (Fsp³) of approximately 0.40 (4 sp³ carbons out of 10 total carbons), reflecting the saturated CH2 groups in the cyclopentane ring . In contrast, the simpler monocyclic analog 2-(pyridin-3-yl)ethanamine (CAS 20173-24-4, C7H10N2, MW 122.17 g/mol) has an Fsp³ of approximately 0.29 (2 sp³ carbons out of 7 total), as the pyridine ring is fully aromatic [1]. The higher Fsp³ of the target compound correlates with increased three-dimensional character, which has been associated with improved clinical success rates in fragment-based drug discovery—compounds with Fsp³ ≥ 0.45 have been shown to have a higher probability of progressing beyond lead optimization compared to planar aromatics (Fsp³ < 0.30) [2]. The cyclopenta[b]pyridine scaffold is recognized in the fragment library literature as a conformationally restricted, three-dimensional heterocyclic template that departs from the planarity of typical aromatic fragment collections [3].

Medicinal Chemistry Fragment-Based Drug Discovery 3D Molecular Descriptors

Antibacterial Activity of Cyclopenta[b]pyridine Scaffold: Class-Level Quantitative Zone-of-Inhibition Data Against Gram-Positive and Gram-Negative Bacteria

A series of structurally related cyclopenta[b]pyridine derivatives (compounds 5a–5h) were evaluated for antibacterial activity by disc diffusion method against four bacterial strains, with the zone of inhibition (ZOI) measured in millimeters and compared to the clinical antibiotics streptomycin and gentamicin [1]. Across the series, the most active compounds (5a, 5b, 5d, 5f, 5h) exhibited ZOI values of 15–22 mm against Escherichia coli (Gram-negative) and 17–22 mm against Staphylococcus aureus (Gram-positive), approaching the activity of streptomycin (21–23 mm ZOI) and gentamicin (20–24 mm ZOI) [1]. While the specific target compound 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-amine was not directly tested in this study, its core scaffold is identical to the cyclopenta[b]pyridine nucleus shared by all tested derivatives, and the primary amine substituent at the 7-position provides a chemical handle analogous to the pharmacophoric NH groups implicated in the antibacterial activity of compounds 5a–5h [2].

Antimicrobial Screening Cyclopenta[b]pyridine SAR Disc Diffusion Assay

Primary Amine Reactivity Advantage: Free NH2 Enables Broad Derivatization Scope vs. N-Alkylated Secondary Amine Analogs

The target compound bears a free primary amine (pKa ~9.5–10.5 predicted for alkyl primary amines) that enables direct participation in a broad range of reliable derivatization reactions without requiring deprotection steps . In contrast, the closest N-alkylated analog, (R)-N-((6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methyl)ethanamine (CAS 2381586-76-9), is a secondary amine with an N-ethyl substituent, which limits synthetic utility to reactions compatible with secondary amines (e.g., reductive amination yields tertiary amines, acylation yields amides) and eliminates the possibility of sulfonamide, urea, or simple amide formation at the primary amine position . The primary amine enables: (i) amide coupling with carboxylic acids (HATU/EDC conditions), (ii) sulfonamide formation with sulfonyl chlorides, (iii) urea formation with isocyanates, (iv) reductive amination with aldehydes/ketones to form secondary amines, and (v) Boc/Fmoc protection for orthogonal synthetic strategies . This versatility translates to a broader accessible chemical space from a single building block.

Synthetic Chemistry Parallel Synthesis Fragment Elaboration

Commercial Purity and Availability: Multi-Supplier Procurement with Verified 97–98% Purity vs. Single-Source or Custom-Synthesis Analogs

2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine is available from multiple independent suppliers with verified purity specifications: AKSci (Catalog 4275EP, 97% minimum purity, US-origin stock) , Leyan (Catalog 1315905, 98% purity, China-origin stock) , and additional distributors offering the compound in quantities from 50 mg to 10 g . In contrast, several of its closest analogs—including {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine (free base)—are primarily available through custom synthesis or as dihydrochloride salts requiring additional handling, while (R)-N-((6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methyl)ethanamine carries patent-related sales restrictions . The multi-supplier availability of the target compound reduces single-source supply chain risk and enables competitive pricing, with 50 mg quantities priced for initial screening and gram-scale quantities available upon quotation for lead optimization campaigns .

Chemical Procurement Quality Assurance Supply Chain Reliability

Stereogenic Center at C7: A Chiral Handle for Enantioselective Synthesis vs. Achiral Monocyclic Pyridine Ethylamines

The 7-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a stereogenic center, rendering the target compound chiral (racemic as supplied). This chirality at C7 distinguishes it from achiral monocyclic pyridine ethanamines such as 2-(pyridin-3-yl)ethanamine, which lacks any stereogenic center . The cyclopenta[b]pyridin-7-ol derivatives have been established as precursors for chiral (P,N)-ligands in iridium-catalyzed enantioselective hydrogenation, achieving up to 98% enantiomeric excess (ee) after chromatographic resolution on Chiralcel AD [1]. A kinetic resolution approach using lipase-mediated transesterification has been demonstrated for racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, enabling access to enantiopure building blocks [2]. The presence of the ethanamine substituent at C7 in the target compound provides a functionalized chiral center amenable to analogous resolution strategies, offering a path to enantiopure intermediates for asymmetric catalysis or stereochemically defined lead compounds [3].

Chiral Resolution Asymmetric Synthesis Enantioselective Ligand Design

Validated Application Scenarios for 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine Based on Quantitative Differential Evidence


Fragment-Based Drug Discovery (FBDD): 3D-Enriched Primary Amine Fragment for Library Design and Hit Expansion

As a fragment-sized molecule (MW 162.23 Da) with Fsp³ ≈ 0.40 and a free primary amine, this compound meets all Rule-of-Three (Ro3) criteria for fragment screening libraries . Its three-dimensional cyclopenta[b]pyridine scaffold provides a higher degree of molecular complexity compared to flat monocyclic pyridine fragments (ΔFsp³ ≈ +0.11 vs. 2-(pyridin-3-yl)ethanamine), offering enhanced opportunities for discovering novel binding modes in protein active sites [1]. The primary amine serves as an immediate synthetic vector for fragment elaboration via amide coupling, sulfonamide formation, or reductive amination, enabling rapid SAR exploration from confirmed fragment hits . The stereogenic C7 center further offers the possibility of stereochemically defined fragment libraries if enantiomeric resolution is performed [2].

Antimicrobial Hit Identification: Screening Against Gram-Positive and Gram-Negative Bacterial Panels

The cyclopenta[b]pyridine scaffold has demonstrated class-level antibacterial activity with zone-of-inhibition values reaching 87–96% of streptomycin and gentamicin benchmarks against E. coli and S. aureus in disc diffusion assays [3]. The target compound's 7-ethanamine substituent provides a vector for further functionalization to optimize antibacterial potency and spectrum. Procurement of this specific building block enables systematic SAR exploration around the amine substituent (amide, sulfonamide, urea libraries) while maintaining the core scaffold that has been validated for antibacterial activity [3]. The compound's multi-supplier availability (97–98% purity) supports reproducible screening across multiple laboratories .

Serotonin Receptor (5-HT2C) Ligand Development: Cyclopenta[b]pyridine as a Privileged Scaffold for CNS Drug Discovery

Pfizer has established 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as potent 5-HT2C receptor agonists in a foundational patent, with closely related 7-substituted analogs achieving Ki values as low as 3 nM and EC50 values of 0.1 nM at the human 5-HT2C receptor [4]. The 7-ethanamine substituent on the target compound provides a structural analog of the 7-aminoalkyl pharmacophore present in these potent 5-HT2C ligands, with the two-carbon linker offering the conformational flexibility needed to optimize receptor subtype selectivity [4]. This scaffold is positioned for CNS drug discovery programs targeting obesity, schizophrenia, anxiety, and depression—all indications for which 5-HT2C agonism has established therapeutic rationale [4].

Asymmetric Catalysis and Chiral Ligand Synthesis: 7-Substituted Cyclopenta[b]pyridine as a Precursor for Enantiopure P,N-Ligands

Optically active 2-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ols are established precursors for chiral pyridine-phosphinite (P,N)-ligands that achieve up to 98% enantiomeric excess in iridium-catalyzed asymmetric hydrogenation reactions [2]. The target compound's 7-ethanamine substituent provides an alternative functional handle for phosphinylation or other ligand-forming reactions, potentially yielding novel chiral ligand architectures [2]. The free primary amine enables direct conversion to phosphoramidite or amino-phosphine ligands without the oxidation/reduction sequence required for alcohol precursors. The commercial availability of the racemic building block in multi-gram quantities supports ligand development programs where enantiomeric resolution via chiral chromatography or diastereomeric salt formation is a standard step .

Quote Request

Request a Quote for 2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.